N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-20(21(7-1-2-8-21)18-6-4-14-28-18)22-9-10-24-11-12-25-19(24)15-16(23-25)17-5-3-13-27-17/h3-6,11-15H,1-2,7-10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHOHVPQWUGFGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C=CN4C3=CC(=N4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, such as the furan, imidazo[1,2-b]pyrazole, and thiophene rings. These intermediates are then linked through a series of condensation and cyclization reactions under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to minimize costs and maximize efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibit a wide range of biological activities:
Anticancer Properties
Studies have shown that compounds containing imidazo[1,2-b]pyrazole and furan moieties can inhibit specific enzymes involved in cancer cell proliferation. For example, derivatives have been tested for their ability to inhibit signaling pathways critical for tumor growth. A notable study demonstrated that modifications in the side chains of these compounds could enhance their anticancer efficacy against various cancer cell lines.
Antiviral Activity
The compound has been investigated for its antiviral properties, particularly against viruses such as hepatitis C virus (HCV). Research suggests that structural modifications can significantly influence antiviral activity. For instance, certain derivatives have shown promising results in inhibiting viral replication in vitro.
Antimicrobial Activity
Compounds with similar structures have also displayed antimicrobial properties. A study indicated that derivatives of imidazo[1,2-b]pyrazole exhibited significant antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways.
Antidiabetic Effects
Recent investigations have suggested potential antidiabetic effects of compounds featuring the imidazo[1,2-b]pyrazole scaffold. These compounds may enhance insulin sensitivity or inhibit glucose absorption in the intestines.
Case Study 1: Anticancer Activity
A recent study evaluated a series of imidazo[1,2-b]pyrazole derivatives for their anticancer properties using human cancer cell lines. The results showed that specific modifications led to enhanced inhibitory effects on cell proliferation and induced apoptosis in cancer cells.
Case Study 2: Antiviral Efficacy
Another investigation focused on the antiviral potential of similar compounds against HCV. The study highlighted that certain derivatives significantly reduced viral load in infected cell cultures, suggesting a promising avenue for developing new antiviral agents.
Mechanism of Action
The mechanism by which N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. These interactions can trigger various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Research Findings and Implications
- Spectroscopic Confirmation : Structural elucidation of analogues (e.g., 2d, 1l) relied on NMR, IR, and HRMS (). Similar methods would apply to the target compound, with furan and thiophene protons identifiable in $^1$H NMR (δ 6.3–7.5 ppm) .
Biological Activity
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that incorporates several biologically active moieties, including furan, imidazo[1,2-b]pyrazole, and thiophene. This article reviews the biological activities associated with this compound, focusing on its potential pharmacological applications based on structural characteristics and preliminary research findings.
Structural Overview
The compound can be represented by the following structural formula:
This molecular structure suggests various pharmacophoric properties due to the presence of multiple heterocycles that are known to exhibit diverse biological activities.
Potential Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of furan and imidazole exhibit antimicrobial properties. The presence of these moieties in this compound suggests potential antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.22 | Staphylococcus aureus |
| Compound B | 0.25 | Escherichia coli |
| N-(2-(6-(furan-2-yl)... | TBD | TBD |
2. Anticancer Properties
Imidazo[1,2-b]pyrazole derivatives have been recognized for their anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies on similar compounds suggest that this compound may also exhibit cytotoxic effects against cancer cell lines .
3. Anti-inflammatory Effects
The thiophene ring present in the compound has been associated with anti-inflammatory activity in several studies. Compounds containing thiophene have shown promise in reducing inflammation markers in vitro, indicating that this compound may also possess similar properties .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, highlighting their potential as therapeutic agents:
- Study 1: A series of substituted pyrazoles were synthesized and evaluated for their anticancer activity against human cancer cell lines. Results indicated significant cytotoxicity correlated with structural modifications .
- Study 2: In vitro evaluations of antimicrobial activity revealed that certain pyrazole derivatives exhibited synergistic effects when combined with standard antibiotics such as ciprofloxacin .
The mechanisms through which this compound may exert its biological effects include:
Antimicrobial Mechanism:
The compound likely interferes with bacterial cell wall synthesis or disrupts membrane integrity.
Anticancer Mechanism:
Potential pathways include inhibition of key enzymes involved in DNA replication or modulation of apoptotic pathways.
Anti-inflammatory Mechanism:
Inhibition of pro-inflammatory cytokine production may be a significant pathway through which this compound exerts its effects.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
- Core Synthesis : Use 1,3-dipolar cycloaddition (click chemistry) between azide and alkyne precursors to construct the imidazo[1,2-b]pyrazole core .
- Solvent System : Employ a tert-butanol/water (3:1) mixture with Cu(OAc)₂ (10 mol%) as a catalyst for efficient cycloaddition .
- Purification : Recrystallize crude products using ethanol to enhance purity (>95% by HPLC) .
- Optimization :
- Vary reaction time (6–8 hours at room temperature) and monitor via TLC (hexane:ethyl acetate, 8:2) .
- Test alternative solvents (e.g., DMF or dichloromethane) for improved solubility of intermediates .
Q. How is the compound characterized spectroscopically, and what are critical benchmarks for validation?
Methodological Answer:
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- NMR Analysis :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.6 ppm) and triazole/imidazole protons (δ 8.3–8.4 ppm) .
- ¹³C NMR : Verify carbonyl carbons (δ ~165 ppm) and heterocyclic carbons (δ 120–153 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed with <1 ppm error) .
Q. How can researchers assess the compound’s stability under varying pH conditions for pharmacological studies?
Methodological Answer:
- Procedure :
- Prepare solutions in buffers (pH 1–10) and incubate at 37°C for 24–72 hours.
- Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/water) .
- Key Metrics : Track peak area reduction of the parent compound and identify degradation byproducts via HRMS .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity, and what computational tools support this?
Methodological Answer:
- Modification Strategies :
- Replace the thiophen-2-yl group with electron-withdrawing substituents (e.g., nitro groups) to alter electronic properties .
- Introduce steric hindrance via cyclopropane or bulky substituents to improve binding specificity .
- Computational Tools :
- Perform molecular docking (AutoDock Vina) to predict interactions with kinase domains .
- Use DFT calculations (Gaussian 09) to optimize geometry and assess frontier molecular orbitals .
Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved?
Methodological Answer:
- Root Causes :
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts .
- Tautomerism : Investigate pH-dependent equilibria (e.g., imidazole ↔ imidazolium) via variable-temperature NMR .
- Validation : Cross-check with 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What in vitro assays are suitable for evaluating its kinase inhibition potential?
Methodological Answer:
- Assay Design :
- Enzyme Inhibition : Use ADP-Glo™ Kinase Assay with recombinant kinases (e.g., EGFR, VEGFR2) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay (IC₅₀ determination) .
- Controls : Include staurosporine (broad-spectrum kinase inhibitor) and vehicle (DMSO) for baseline comparison .
Q. How can reaction mechanisms for key transformations (e.g., cycloaddition) be elucidated?
Methodological Answer:
- Mechanistic Probes :
- Isotopic Labeling: Use ¹⁵N-labeled azides to track triazole formation via MS/MS .
- Kinetics: Perform time-resolved IR to monitor intermediate formation .
- DFT Studies : Model transition states (e.g., Huisgen cycloaddition) to confirm concerted vs. stepwise pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
